molecular formula C15H15ClN4O4S B11087449 8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11087449
M. Wt: 382.8 g/mol
InChI Key: WPESAFJVWZGNCH-UHFFFAOYSA-N
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Description

8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a chloro group, methyl groups, and a phenylsulfonyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as theophylline and phenylsulfonyl chloride.

    Chlorination: Theophylline is chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group at the 8-position.

    Alkylation: The chlorinated product is then alkylated with 2-(phenylsulfonyl)ethyl bromide under basic conditions to attach the phenylsulfonyl ethyl side chain.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.

    Hydrolysis: The phenylsulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted purines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Hydrolysis: Formation of the corresponding sulfonic acid and purine derivatives.

Scientific Research Applications

8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-1,3-dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the phenylsulfonyl ethyl side chain.

    8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar core structure but different substituents.

Uniqueness

8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfonyl ethyl side chain enhances its potential interactions with biological targets and its versatility in synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15ClN4O4S

Molecular Weight

382.8 g/mol

IUPAC Name

7-[2-(benzenesulfonyl)ethyl]-8-chloro-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H15ClN4O4S/c1-18-12-11(13(21)19(2)15(18)22)20(14(16)17-12)8-9-25(23,24)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

WPESAFJVWZGNCH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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